molecular formula C20H32N4O2 B2967547 N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(2-methylpropyl)ethanediamide CAS No. 922064-57-1

N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(2-methylpropyl)ethanediamide

Numéro de catalogue: B2967547
Numéro CAS: 922064-57-1
Poids moléculaire: 360.502
Clé InChI: UQBYQVSSNVJCKB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(2-methylpropyl)ethanediamide is a structurally complex molecule featuring a tetrahydroquinoline core substituted with a dimethylamino group and a 2-methylpropyl ethanediamide side chain. The ethanediamide group may enhance solubility or receptor-binding affinity compared to simpler amides.

Propriétés

IUPAC Name

N'-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N-(2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O2/c1-14(2)12-21-19(25)20(26)22-13-18(23(3)4)16-8-9-17-15(11-16)7-6-10-24(17)5/h8-9,11,14,18H,6-7,10,12-13H2,1-5H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBYQVSSNVJCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(2-methylpropyl)ethanediamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Ring: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Dimethylamino Group: This step involves the alkylation of the amine group with dimethyl sulfate or a similar reagent.

    Formation of the Ethanediamide Backbone: This can be synthesized through the reaction of an appropriate diamine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

N’-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(2-methylpropyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of various substituted ethanediamides.

Applications De Recherche Scientifique

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of N’-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(2-methylpropyl)ethanediamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the tetrahydroquinoline ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Structural Analogues and Molecular Properties

The following table summarizes key differences between the target compound and its structural analogs:

Compound Name Molecular Formula Molecular Weight Substituents (R1, R2) Key Functional Groups
Target: N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(2-methylpropyl)ethanediamide C24H35N4O2* ~423.5* R1 = dimethylamino; R2 = 2-methylpropyl Ethanediamide, tetrahydroquinoline
Analog 1: N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-(3-methylphenyl)ethanediamide C25H32N4O2 420.5 R1 = pyrrolidin-1-yl; R2 = 3-methylphenyl Ethanediamide, tetrahydroquinoline
Analog 2: N'-(3,4-dimethoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide C24H31N3O4 425.5 R1 = propyl; R2 = 3,4-dimethoxyphenyl Ethanediamide, tetrahydroquinoline

*Estimated based on structural similarity to analogs.

Key Observations:

Substituent Effects: The dimethylamino group in the target compound may confer higher basicity and water solubility compared to the pyrrolidin-1-yl group in Analog 1, which has a bulkier, cyclic structure.

Functional Group Impact :

  • The ethanediamide moiety in all three compounds facilitates hydrogen bonding, which could improve receptor interaction.
  • Analog 2’s 3,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, which might enhance antioxidant or receptor-binding properties compared to alkyl or aryl groups.

Activité Biologique

N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(2-methylpropyl)ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety, which is known for various biological activities. The molecular formula is C15H23N3C_{15}H_{23}N_3, with a molecular weight of 247.36 g/mol. The structure is characterized by the presence of dimethylamino and ethyl groups that may influence its pharmacological properties.

1. Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that tetrahydroquinoline derivatives possess moderate to significant antibacterial and antifungal activities. These activities are often linked to their lipophilicity, which enhances their ability to penetrate microbial membranes .

CompoundTypeActivity Level
Compound AAntibacterialModerate
Compound BAntifungalSignificant
N'-[2-(dimethylamino)...AntimicrobialPotential (under investigation)

2. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating conditions like Alzheimer's disease. Preliminary data suggest that similar compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, a related compound showed an IC50 of 46.42 µM against BChE, indicating potential for cognitive enhancement through cholinergic modulation .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several tetrahydroquinoline derivatives and evaluated their biological activities. Among these, the compound demonstrated effective inhibition against AChE and BChE, suggesting its potential application in neurodegenerative disease treatment. The structure-activity relationship (SAR) revealed that modifications on the nitrogen atom significantly affect inhibitory potency .

Case Study 2: In Vivo Studies

In vivo studies on related compounds have shown promising results in animal models for sleep induction and anxiolytic effects. The most active analogs exhibited effects comparable to established sedatives like methaqualone, indicating that the target compound could also have similar sedative properties .

Q & A

Q. What synthetic methodologies are recommended for preparing N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(2-methylpropyl)ethanediamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of ethanediamide derivatives typically involves condensation reactions between amines and activated carbonyl groups. For analogous compounds (e.g., zinc complexes with ethanediamine ligands), refluxing in ethanol for 2–3 hours with stoichiometric ratios of precursors (e.g., 2-acetylpyridine and substituted ethylenediamine derivatives) yields intermediates, followed by metal salt addition to form complexes . Optimization includes:

  • Solvent selection : Ethanol is preferred for reflux due to its polarity and boiling point.
  • Reaction time : 2–3 hours for condensation, extended if precipitation is incomplete.
  • Purification : Recrystallization from ethanol yields high-purity crystals suitable for X-ray analysis .
  • Yield improvement : Gradual solvent removal enhances precipitation (e.g., 72–85% yields for related complexes) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer: Key techniques include:

  • Elemental analysis : Confirm C, H, N content (e.g., deviations <0.3% indicate purity) .
  • Infrared (IR) spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and tertiary amine bands (~2800 cm⁻¹).
  • UV-Vis spectroscopy : Detect π→π* transitions in aromatic moieties (e.g., tetrahydroquinoline at ~270 nm) .
  • X-ray crystallography : Resolve 3D structure and confirm stereochemistry (critical for bioactive analogs) .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate the compound’s potential as a falcipain inhibitor in antimalarial research?

Methodological Answer: For quinolinyl ethanediamide derivatives (e.g., falcipain inhibitors), computational workflows include:

  • Virtual screening : Dock the compound into falcipain’s active site (PDB: 3BPF) using AutoDock Vina. Focus on hydrogen bonding with catalytic cysteine residues and hydrophobic interactions with the S2 pocket .
  • Molecular dynamics (MD) : Simulate binding stability (50–100 ns trajectories) in explicit solvent. Analyze RMSD (<2 Å indicates stable binding) and binding free energy (MM-PBSA/GBSA) .
  • Contradiction resolution : If experimental IC₅₀ values conflict with docking scores, assess protonation states (dimethylamino groups may influence binding at physiological pH) .

Q. What strategies address discrepancies between computational predictions and experimental bioactivity data for this compound?

Methodological Answer: Discrepancies arise from solubility, metabolic stability, or off-target effects. Mitigation strategies:

  • Solubility assays : Measure logP (e.g., shake-flask method) and modify substituents (e.g., introduce polar groups on tetrahydroquinoline) .
  • Metabolic profiling : Incubate with liver microsomes; identify metabolites via LC-MS. Methyl groups on tetrahydroquinoline may reduce oxidative degradation .
  • Selectivity screening : Test against cysteine proteases (e.g., cathepsin B/L) to rule out off-target inhibition .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

Methodological Answer: SAR strategies include:

  • Group substitution : Replace 2-methylpropyl with bulkier alkyl chains to enhance hydrophobic interactions.
  • Stereochemical modulation : Synthesize enantiomers and compare inhibitory activity (e.g., R vs. S configurations at the dimethylamino center) .
  • Bioisosteric replacement : Substitute tetrahydroquinoline with isoquinoline to evaluate π-stacking differences .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.